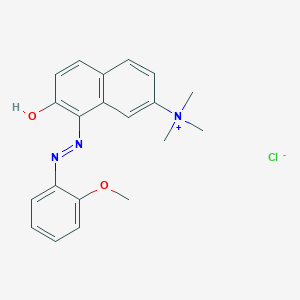

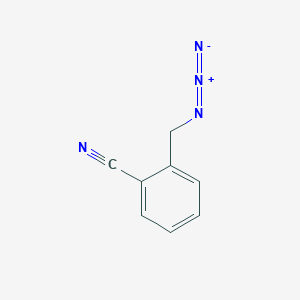

2-(アジドメチル)ベンゾニトリル

概要

説明

2-(Azidomethyl)benzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as an intermediate in the synthesis of 2-Cyanobenzylamine Acetic Acid Salt, which is used in the preparation of benzazepine derivatives as histamine H3 antagonists .

Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)benzonitrile has been studied. The dihedral angle between the benzene rings is 46.41 (7)°. Weak intermolecular C—H⋯ π interactions occur in the crystal .科学的研究の応用

化学合成におけるビルディングブロック

2-(アジドメチル)ベンゾニトリルは、化学合成におけるビルディングブロックとして使用されます . これは、さまざまな有機分子にアジド基を導入するために使用できる汎用性の高い試薬であり、さまざまな化合物の合成を可能にします .

ベンザミジン誘導体の合成

この化合物は、ベンザミジン誘導体の合成において重要な役割を果たします . ベンザミジンは、抗腫瘍、トリパノソーマ殺傷、抗原虫、抗HIV、利尿、抗炎症、鎮痛、抗ウイルス、殺菌、殺菌などのいくつかの重要な生物活性を持つ化合物のクラスです .

抗真菌作用

2-(アジドメチル)ベンゾニトリルを使用して合成されたベンザミジン誘導体は、有望な抗真菌活性を示しました . たとえば、これらの化合物のいくつかは、コレトトリクム・ラゲナリウムやボトリチス・シネレアなどの真菌に対して優れた活性を示しました .

複素環の合成

2-(アジドメチル)ベンゾニトリルは、さまざまな複素環の合成に使用できます . 複素環は、少なくとも2つの異なる元素の原子を含む環状化合物です。 それらは、有機化学における重要な化合物のクラスであり、医薬品から材料科学まで、幅広い用途があります .

1,2,3-トリアゾール部分の合成

この化合物は、1,2,3-トリアゾール部分の合成に使用できます . トリアゾールは、5員環に3つの窒素原子を含む複素環化合物のクラスです。 <a data-citationid="64432c08-d534-434

Safety and Hazards

作用機序

Target of Action

2-(Azidomethyl)benzonitrile is primarily used in the synthesis of benzazepine derivatives, which are known to act as histamine H3 antagonists . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in neurotransmission .

Mode of Action

It is known to be an intermediate in the synthesis of 2-cyanobenzylamine acetic acid salt, which is used in the preparation of benzazepine derivatives . These derivatives act as histamine H3 antagonists, blocking the action of histamine at the H3 receptor sites, thereby affecting neurotransmission .

Biochemical Pathways

They can affect cognition, learning, memory, and nociception, and have implications in conditions like schizophrenia and sleep disorders .

Pharmacokinetics

It is soluble in dichloromethane , which suggests that it may have good bioavailability.

Result of Action

As an intermediate in the synthesis of benzazepine derivatives, it contributes to the antagonistic action on histamine h3 receptors . This can result in changes in neurotransmission and potentially influence various neurological functions .

生化学分析

Biochemical Properties

It is known to interact with various enzymes and proteins during its role as an intermediate in the synthesis of benzazepine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions involved in the synthesis process.

Cellular Effects

The cellular effects of 2-(Azidomethyl)benzonitrile are not well-documented. As an intermediate in the synthesis of benzazepine derivatives, it may indirectly influence cell function. Benzazepine derivatives are known to act as histamine H3 antagonists, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of benzazepine derivatives, which involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used as an intermediate in the synthesis of benzazepine derivatives . This suggests that its effects may change over time as it is converted into other compounds.

Metabolic Pathways

It is known to be an intermediate in the synthesis of benzazepine derivatives .

Transport and Distribution

As an intermediate in the synthesis of benzazepine derivatives, it may be transported and distributed as part of this process .

Subcellular Localization

As an intermediate in the synthesis of benzazepine derivatives, it may be localized to specific compartments or organelles as part of this process .

特性

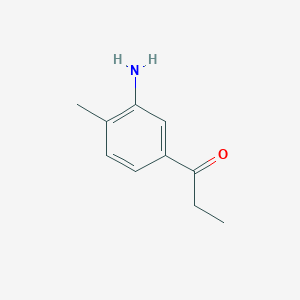

IUPAC Name |

2-(azidomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXXTVEVDAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309845 | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40508-03-0 | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)